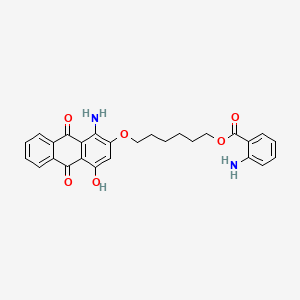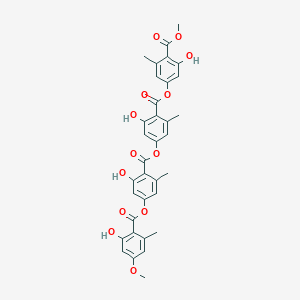
Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuramin lactose, also known as Neuraminyllactose, Sialyllactose, or 2,3-Sialyllactose, is a sialylated oligosaccharide composed of N-acetylneuraminic acid (Neu5Ac) and lactose. It is predominantly found in human milk and plays a crucial role in infant nutrition and development. Sialyllactose is known for its health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .
準備方法
Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. One common approach involves the use of sialidases, which are enzymes that catalyze the transfer of sialic acid residues to lactose. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to produce 6’-sialyllactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using sialic acid dimer or oligomer and lactose at specific pH and temperature settings.
Industrial Production Methods: Industrial production of sialyllactose often involves microbial synthesis using genetically engineered bacteria. For instance, Escherichia coli strains have been engineered to express sialic acid synthase and N-acylneuraminate cytidylyltransferase, along with sialyltransferases from various sources. These engineered strains can efficiently produce sialyllactose at high cell densities .
化学反応の分析
Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.
Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .
Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .
作用機序
The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .
類似化合物との比較
Sialyllactose is unique among sialylated oligosaccharides due to its specific structure and biological activities. Similar compounds include other sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose, which differ in their regioselectivity and functional properties . These compounds share similar health benefits, such as supporting gut health and immune function, but may have different applications depending on their specific structures and activities .
特性
分子式 |
C23H38NNaO19 |
|---|---|
分子量 |
655.5 g/mol |
IUPAC名 |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1 |
InChIキー |
GNRWSMYCXVSPHE-RCQPOWRYSA-M |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+] |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)



![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)




![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
